1-ethyl-5-(4-phenylphenyl)-1H-imidazole-2-thiol
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Overview
Description
1-Ethyl-5-(4-phenylphenyl)-1H-imidazole-2-thiol is a heterocyclic compound featuring an imidazole ring substituted with an ethyl group at the first position, a phenyl group at the fifth position, and a thiol group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-(4-phenylphenyl)-1H-imidazole-2-thiol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Substitution Reactions: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a strong base such as sodium hydride. The phenyl group can be introduced through Friedel-Crafts alkylation using benzene and a suitable catalyst like aluminum chloride.
Thiol Group Introduction: The thiol group can be introduced by reacting the imidazole derivative with thiourea under basic conditions, followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-(4-phenylphenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring, using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can occur at the phenyl ring, allowing for further functionalization with various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, Friedel-Crafts catalysts.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-Ethyl-5-(4-phenylphenyl)-1H-imidazole-2-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe to study enzyme mechanisms and protein interactions due to its thiol group, which can form covalent bonds with cysteine residues in proteins.
Mechanism of Action
The mechanism of action of 1-ethyl-5-(4-phenylphenyl)-1H-imidazole-2-thiol involves its interaction with biological targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity or alteration of protein function. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further contributing to its biological activity.
Comparison with Similar Compounds
1-Phenyl-1H-imidazole-2-thiol: Similar structure but lacks the ethyl group, leading to different chemical and biological properties.
1-Ethyl-1H-imidazole-2-thiol: Lacks the phenyl group, affecting its reactivity and applications.
5-Phenyl-1H-imidazole-2-thiol: Lacks the ethyl group, influencing its solubility and interaction with biological targets.
Uniqueness: 1-Ethyl-5-(4-phenylphenyl)-1H-imidazole-2-thiol is unique due to the presence of both the ethyl and phenyl groups, which enhance its solubility, reactivity, and ability to interact with a wide range of biological targets. This makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
3-ethyl-4-(4-phenylphenyl)-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-2-19-16(12-18-17(19)20)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWXWQHRIMTPIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CNC1=S)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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